potassium;4-phenylbenzoate
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Overview
Description
3,4-Dichloroamphetamine . This compound is an amphetamine derivative that was first synthesized by Eli Lilly in the 1960s. It has a number of pharmacological actions, including acting as a highly potent and selective serotonin releasing agent (SSRA) and binding to the serotonin transporter with high affinity .
Preparation Methods
The synthesis of 3,4-Dichloroamphetamine involves several steps:
Starting Material: The synthesis begins with 3,4-Dichlorobenzyl Chloride.
Formation of 3,4-Dichlorophenylacetonitrile: This is achieved by reacting 3,4-Dichlorobenzyl Chloride with cyanide anion.
Conversion to Alpha-Acetoxy-3,4-Dichlorobenzeneacetonitrile: This step involves the reaction with sodium methoxide and ethyl acetate.
Formation of 3,4-Dichlorophenylacetone: The nitrile group is removed in the presence of sulfuric acid.
Oxime Formation: Hydroxylamine is used to form N-[1-(3,4-dichlorophenyl)propan-2-ylidene]hydroxylamine.
Reduction: The final step involves the reduction of the oxime to complete the synthesis of 3,4-Dichloroamphetamine.
Chemical Reactions Analysis
3,4-Dichloroamphetamine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various metabolites.
Reduction: It can be reduced to form different amines.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms.
Common Reagents and Conditions: Typical reagents include cyanide anion, sodium methoxide, ethyl acetate, sulfuric acid, and hydroxylamine. The conditions often involve controlled temperatures and specific pH levels to ensure the desired reactions occur.
Major Products: The major products formed from these reactions include various derivatives of 3,4-Dichloroamphetamine, such as 3,4-Dichlorophenylacetone and its oxime.
Scientific Research Applications
3,4-Dichloroamphetamine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of amphetamine derivatives.
Biology: The compound is studied for its effects on serotonin release and its interaction with serotonin transporters.
Medicine: Research focuses on its potential therapeutic effects and its role as a serotonergic neurotoxin.
Mechanism of Action
The mechanism of action of 3,4-Dichloroamphetamine involves its interaction with the serotonin transporter. It acts as a serotonin releasing agent, binding to the transporter with high affinity and causing the release of serotonin into the synaptic cleft. This leads to increased serotonin levels and enhanced serotonergic activity. Additionally, it acts as a monoamine oxidase inhibitor (MAOI) and inhibits the enzyme phenylethanolamine N-methyl transferase, which transforms noradrenaline into adrenaline .
Comparison with Similar Compounds
3,4-Dichloroamphetamine is unique compared to other similar compounds due to its high potency and selectivity as a serotonin releasing agent. Similar compounds include:
- 3-Methoxy-4-methylamphetamine
- Cericlamine
- Chlorphentermine
- Clortermine
- Etolorex
- 3,4-Methylenedioxyamphetamine
- Para-chloroamphetamine
- Paramethoxyamphetamine
These compounds share structural similarities but differ in their pharmacological actions and potency .
Properties
IUPAC Name |
potassium;4-phenylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2.K/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H,14,15);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFHESBUIHLMNZ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9KO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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